N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a nitrophenyl group, and a dimethoxyphenyl ethyl side chain
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Nitrophenyl Group:
Attachment of the Dimethoxyphenyl Ethyl Side Chain: This can be done via a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl ethyl group is introduced to the quinazolinone core.
Final Coupling Step: The final step involves coupling the intermediate with butanamide under appropriate conditions to form the desired compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide include:
Quinazolinone Derivatives: Compounds with a quinazolinone core, which may have different substituents leading to varied biological activities.
Nitrophenyl Compounds: Compounds containing a nitrophenyl group, which can have different electronic and steric properties affecting their reactivity.
Dimethoxyphenyl Ethyl Compounds: Compounds with a dimethoxyphenyl ethyl side chain, which can influence their solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of these structural features, which may confer specific properties and applications not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O7/c1-39-25-14-11-20(18-26(25)40-2)15-16-30-27(34)8-5-17-31-28(35)23-6-3-4-7-24(23)32(29(31)36)19-21-9-12-22(13-10-21)33(37)38/h3-4,6-7,9-14,18,23H,5,8,15-17,19H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXEYNOCJPAFY-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3C=CC=CC3=[N+](C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N4O7+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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